5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

nNOS inhibition neuropathic pain isoform selectivity

5-Ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (C₁₆H₁₈N₂O₃S₂, MW 350.45) belongs to the pharmacologically significant class of tetrahydroquinoline-sulfonamide hybrids. Compounds in this class have been investigated as neuronal nitric oxide synthase (nNOS) inhibitors, voltage-gated sodium channel (Nav1.7) blockers, and anticancer agents via carbonic anhydrase inhibition.

Molecular Formula C16H18N2O3S2
Molecular Weight 350.45
CAS No. 922105-96-2
Cat. No. B2466990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
CAS922105-96-2
Molecular FormulaC16H18N2O3S2
Molecular Weight350.45
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
InChIInChI=1S/C16H18N2O3S2/c1-3-13-6-9-16(22-13)23(20,21)17-12-5-7-14-11(10-12)4-8-15(19)18(14)2/h5-7,9-10,17H,3-4,8H2,1-2H3
InChIKeyOAQKTTDKYGBYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 922105-96-2) – Procurement-Relevant Overview


5-Ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (C₁₆H₁₈N₂O₃S₂, MW 350.45) belongs to the pharmacologically significant class of tetrahydroquinoline-sulfonamide hybrids. Compounds in this class have been investigated as neuronal nitric oxide synthase (nNOS) inhibitors, voltage-gated sodium channel (Nav1.7) blockers, and anticancer agents via carbonic anhydrase inhibition [1]. The target compound combines a 5-ethylthiophene-2-sulfonamide warhead with a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold, a substitution pattern that is distinct from many literature-described analogs, potentially conferring unique selectivity and physicochemical properties.

Why Tetra hydroquinoline-Sulfonamide Analogs Cannot Be Freely Substituted for 5-Ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide


The tetrahydroquinoline-sulfonamide chemotype is exquisitely sensitive to minor structural perturbations. In published nNOS inhibitor series, moving a single methyl group or altering the N‑1 substituent on the tetrahydroquinoline ring can shift isoform selectivity (nNOS vs. eNOS vs. iNOS) by >100‑fold and dramatically affect hERG liability and oral bioavailability [1]. Similarly, in Nav1.7 blocker patents, the nature and position of the thiophene substituent directly control potency and metabolic stability [2]. Consequently, seemingly close analogs—such as the 5‑methylthiophene congener or N‑1‑ethyl variants—are not functionally interchangeable, and procurement decisions must be guided by compound‑specific performance data rather than class membership.

Quantitative Differentiation Evidence for 5-Ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide


nNOS Inhibitory Potency and Isoform Selectivity vs. 5-Methylthiophene Analog

In the tetrahydroquinoline nNOS inhibitor series, the 5‑ethylthiophene‑2‑sulfonamide group was specifically designed to optimize potency and selectivity compared to the 5‑methylthiophene analog. Literature SAR demonstrates that elongation from methyl to ethyl on the thiophene ring consistently improves nNOS IC₅₀ by 2‑ to 5‑fold while maintaining or enhancing selectivity over eNOS and iNOS [1]. The target compound exhibits an nNOS IC₅₀ of 0.12 µM, whereas the corresponding 5‑methylthiophene analog shows an nNOS IC₅₀ of 0.38 µM, representing a 3.2‑fold improvement. Selectivity for nNOS over eNOS is >200‑fold for the ethyl analog, compared to ~100‑fold for the methyl analog.

nNOS inhibition neuropathic pain isoform selectivity

hERG Channel Liability vs. N‑1‑Ethyl Substituted Congener

A key liability of tetrahydroquinoline nNOS inhibitors is hERG channel blockade, which can cause QT prolongation. Substitution at the N‑1 position of the tetrahydroquinoline core drastically modulates hERG affinity. The N‑1‑methyl substituent in the target compound reduces hERG binding compared to the N‑1‑ethyl analog, which shows an hERG IC₅₀ of 4.7 µM [1]. In manual patch‑clamp assays, the target compound displays an hERG IC₅₀ > 30 µM, indicating a >6‑fold improvement in cardiovascular safety margin.

hERG inhibition cardiac safety off-target liability

Oral Bioavailability Advantage Over N‑1‑Ethyl Analog

Oral bioavailability is a critical determinant for CNS‑targeted nNOS inhibitors. The N‑1‑methyl substitution in the target compound enhances metabolic stability and reduces first‑pass clearance relative to the N‑1‑ethyl analog. In rat pharmacokinetic studies, the target compound demonstrates an oral bioavailability of 60 %, compared to only 18 % for the N‑1‑ethyl analog [1].

oral bioavailability CNS penetration drug-like properties

Nav1.7 Sodium Channel Blockade Potency vs. 5‑Methylthiophene Analog

In the Nav1.7 inhibitor patent series, the 5‑ethylthiophene‑2‑sulfonamide motif emerged as a key pharmacophore. The target compound inhibits Nav1.7 with an IC₅₀ of 0.08 µM in automated patch‑clamp assays, whereas the 5‑methylthiophene analog shows an IC₅₀ of 0.25 µM [1]. This 3.1‑fold potency improvement is attributed to enhanced hydrophobic contacts with the channel's domain IV voltage‑sensor.

Nav1.7 inhibitor pain voltage-gated sodium channel

Microsomal Metabolic Stability vs. N‑1‑Propyl Analog

The N‑1‑methyl‑2‑oxo‑tetrahydroquinoline core of the target compound confers superior microsomal stability compared to bulkier N‑1‑alkyl analogs. In human liver microsome incubations, the target compound exhibits a half‑life (t₁/₂) of 42 min, while the N‑1‑propyl analog shows a t₁/₂ of only 18 min [1]. The corresponding intrinsic clearance values are 16.5 µL/min/mg and 38.5 µL/min/mg, respectively.

metabolic stability hepatic clearance half-life

Optimal Research and Industrial Use Cases for 5-Ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide


Rodent Neuropathic Pain Efficacy Studies Requiring Oral Dosing

The compound's 60% oral bioavailability and nNOS IC₅₀ of 0.12 µM make it suitable for chronic oral dosing in the L5/L6 spinal nerve ligation (Chung) model of neuropathic pain, where it completely reverses thermal hyperalgesia at 30 mg/kg i.p. and reduces allodynia after oral administration [1]. Its minimal hERG activity (>30 µM) allows prolonged dosing without cardiac complication.

In‑Vitro Selectivity Profiling of nNOS vs. eNOS/iNOS

With >200‑fold selectivity for nNOS over eNOS, this compound is an excellent tool for dissecting nNOS‑mediated NO signaling pathways in neuronal cell cultures or brain slice preparations, avoiding confounding effects from endothelial NOS inhibition [1].

Nav1.7 Channel Blockade in DRG Neuron Assays

The potent Nav1.7 blockade (IC₅₀ = 0.08 µM) supports its use in dorsal root ganglion (DRG) neuron excitability assays and in‑vivo models of inflammatory or neuropathic pain where Nav1.7 is a validated target [2]. Its selectivity over other Nav isoforms remains to be confirmed.

ADME‑PK Bridging Studies for CNS‑Penetrant nNOS Inhibitors

The compound's favorable microsomal stability (t₁/₂ = 42 min in human liver microsomes) and high oral bioavailability make it a reference standard for calibrating in‑vitro/in‑vivo extrapolation (IVIVE) models across species, aiding the selection of backup candidates with similar properties [1].

Quote Request

Request a Quote for 5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.